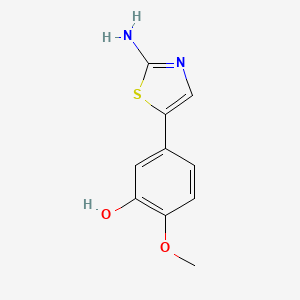
5-(2-Aminothiazol-5-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminothiazol-5-yl)-2-methoxyphenol is an organic compound that features a thiazole ring substituted with an amino group at the 2-position and a methoxyphenol group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-5-yl)-2-methoxyphenol can be achieved through a multicomponent reaction involving 2-aminothiazole, barbituric acid or N,N′-dimethyl barbituric acid, and different aldehydes. The reaction is typically carried out in an aqueous ethanol medium at 80°C. This method is advantageous due to its catalyst-free nature, faster reaction times, and higher product yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes using environmentally friendly solvents, minimizing waste, and optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminothiazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
5-(2-Aminothiazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its antiproliferative effects on cancer cell lines, such as HepG2 cells.
Mécanisme D'action
The mechanism of action of 5-(2-Aminothiazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets. In the context of its antioxidant activity, it donates electrons to neutralize free radicals, thereby reducing oxidative stress. In cancer research, it may inhibit cell proliferation by interfering with specific cellular pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler analog with a thiazole ring and an amino group.
2-Methoxyphenol: A phenolic compound with a methoxy group.
5-(2-Aminothiazol-5-yl)phenol: Similar structure but lacks the methoxy group.
Uniqueness
5-(2-Aminothiazol-5-yl)-2-methoxyphenol is unique due to the combination of the thiazole ring, amino group, and methoxyphenol moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10N2O2S |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
5-(2-amino-1,3-thiazol-5-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-3-2-6(4-7(8)13)9-5-12-10(11)15-9/h2-5,13H,1H3,(H2,11,12) |
Clé InChI |
FPNKGDFWRMOCER-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
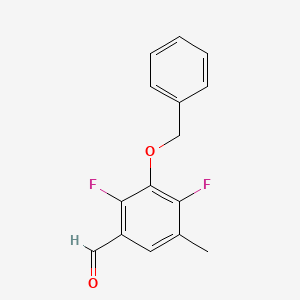
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
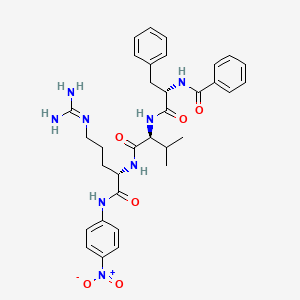
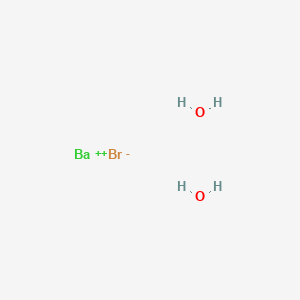
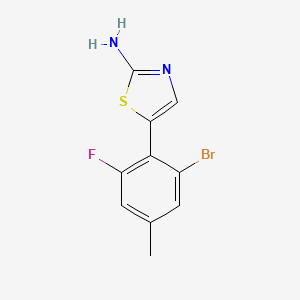
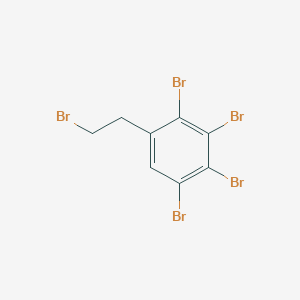
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)

![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
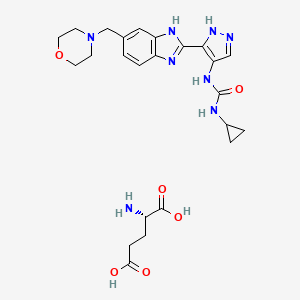
![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
